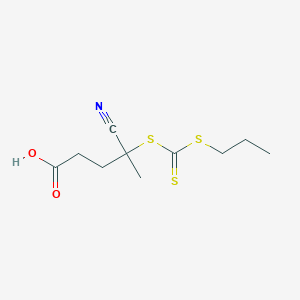

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid

Overview

Description

Synthesis Analysis

The synthesis of structurally complex molecules often involves multi-step reactions, protection and deprotection strategies, and the use of catalysts. For instance, Hartmann et al. (1994) describe the synthesis of cyclopropane and cyclopropene fatty acids, which involves protection of reactive groups, oxidation, and deprotection steps, showcasing the complexity of synthesizing molecules with multiple functional groups Hartmann et al., 1994.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of a compound. For example, Kowalski et al. (2009) investigated the structure and electrochemical properties of W(CO)5 complexes, highlighting the importance of molecular structure in determining a compound's behavior Kowalski et al., 2009.

Chemical Reactions and Properties

The reactivity of a compound like 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid can be inferred from related research. Bagal et al. (2006) explored the use of cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent, suggesting potential reactions involving radical intermediates or transfers for similar cyanide-containing compounds Bagal et al., 2006.

Physical Properties Analysis

The physical properties such as melting point, solubility, and stability of a compound can be crucial for its application. Research on similar compounds provides insights into how structural elements influence these properties. For instance, the study of lipoic acid analogs by Shih et al. (1974) offers information on the spectroscopic properties and chromatographic behaviors, which are essential for understanding the physical characteristics of similar compounds Shih et al., 1974.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific types of chemical reactions, are key to utilizing a compound in synthesis or applications. Studies like that by Watanabe et al. (1982) on the ruthenium-catalyzed reduction of carbonyl compounds using formic acid demonstrate the nuanced understanding required to predict and exploit the chemical behavior of complex molecules Watanabe et al., 1982.

Scientific Research Applications

Drug Delivery Systems : The synthesis of novel folated and fluorescent labelled pH responsive hyperbranched polymers using 4-cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic acid (CDCTPA) as a RAFT agent suggests its potential in creating drug delivery vehicles (Blackburn et al., 2019).

Polymerization Processes : The compound is used in microwave-assisted RAFT polymerization of various monomers, indicating its utility in efficient and eco-friendly polymer synthesis (Sincari et al., 2021).

Nanotechnology and Quantum Dots : It plays a role in the synthesis of poly(methyl methacrylate) for studying interactions with CdSe quantum dots, demonstrating its application in nanotechnology and material science (Litmanovich et al., 2018).

Chemical Kinetics and Reaction Studies : It is used in the study of hydrogen-deuterium exchange in cyclic β-keto sulfides, contributing to the understanding of chemical reaction mechanisms and kinetics (Guth et al., 1982).

Light-Induced Polymerization : The compound is integral in research on light-induced RAFT single-unit monomer insertion in aqueous solution, relevant in advanced polymerization techniques (Zhou et al., 2019).

Bioorganic Chemistry : It is related to the synthesis of homologs of cysteine suitable for peptide and protein crosslinking, indicating its significance in bioorganic and medicinal chemistry (Lutgring et al., 1993).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOMERYMNGUPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=S)SC(C)(CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1181269.png)

![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1181270.png)

![4-[6-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyridin-2-yl]-2,6-dimethoxyphenol](/img/structure/B1181283.png)